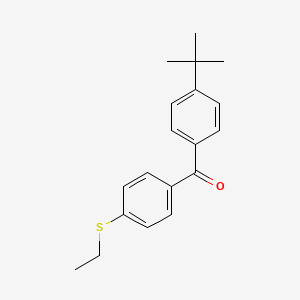

4-tert-Butyl-4'-(ethylthio)benzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-tert-Butyl-4’-(ethylthio)benzophenone is an organic compound with the molecular formula C19H22OS. It is a derivative of benzophenone, where the phenyl rings are substituted with a tert-butyl group and an ethylthio group. This compound is used in various chemical applications due to its unique structural properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butyl-4’-(ethylthio)benzophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-tert-butylbenzoyl chloride with 4-ethylthiophenol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

In industrial settings, the production of 4-tert-Butyl-4’-(ethylthio)benzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production.

Analyse Des Réactions Chimiques

Types of Reactions

4-tert-Butyl-4’-(ethylthio)benzophenone undergoes various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the benzophenone moiety can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The tert-butyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Secondary alcohols.

Substitution: Nitro derivatives, halogenated compounds.

Applications De Recherche Scientifique

4-tert-Butyl-4’-(ethylthio)benzophenone is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis and as a photoinitiator in polymer chemistry.

Biology: In studies involving enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of specialty chemicals and materials, including UV absorbers and stabilizers for plastics.

Mécanisme D'action

The mechanism of action of 4-tert-Butyl-4’-(ethylthio)benzophenone involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity, depending on its structural configuration and the nature of the target enzyme. The ethylthio group and the tert-butyl group play crucial roles in determining the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-tert-Butylbenzophenone: Similar structure but lacks the ethylthio group.

4-tert-Butyl-4’-methoxybenzophenone: Contains a methoxy group instead of an ethylthio group.

4-tert-Butyl-4’-hydroxybenzophenone: Contains a hydroxy group instead of an ethylthio group.

Uniqueness

4-tert-Butyl-4’-(ethylthio)benzophenone is unique due to the presence of both the tert-butyl and ethylthio groups, which confer distinct chemical and physical properties. These substituents influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable in various research and industrial applications.

Activité Biologique

4-tert-Butyl-4'-(ethylthio)benzophenone (commonly referred to as Benzophenone-4 or BP-4) is a synthetic compound that belongs to the benzophenone class of organic compounds. Its structure includes a tert-butyl group and an ethylthio group, which significantly influence its chemical and biological properties. This compound has garnered attention for its potential applications in various fields, particularly in pharmaceuticals and cosmetics, due to its biological activity, including antimicrobial, antioxidant, and potential endocrine-disrupting effects.

Chemical Structure and Properties

The molecular formula of this compound is C16H22OS, with a molecular weight of 278.41 g/mol. The presence of the bulky tert-butyl group enhances its lipophilicity, while the ethylthio group may contribute to its reactivity and interaction with biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study evaluating various benzophenone derivatives found that BP-4 showed significant activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of the bacterial cell membrane, leading to cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Antioxidant Activity

The antioxidant potential of BP-4 has also been investigated. In vitro assays demonstrated that the compound effectively scavenges free radicals, which is crucial in preventing oxidative stress-related damage in cells. The antioxidant activity was comparable to well-known antioxidants such as butylated hydroxytoluene (BHT).

| Concentration (mg/mL) | Scavenging Activity (%) |

|---|---|

| 0.1 | 35 |

| 0.5 | 62 |

| 1.0 | 85 |

Endocrine Disruption Potential

Concerns regarding the endocrine-disrupting properties of BP-4 have been raised in various studies. The SCCS (Scientific Committee on Consumer Safety) has evaluated benzophenones, including BP-4, suggesting that it may mimic estrogenic activity in vitro. This raises potential implications for its use in cosmetics and personal care products.

Case Study 1: Cosmetic Applications

In a study examining the safety of UV filters in cosmetic formulations, BP-4 was assessed for its effectiveness in protecting skin from UV radiation while evaluating its safety profile. The study concluded that while BP-4 is effective as a UV filter, further investigation into its long-term effects on human health is warranted due to its potential endocrine-disrupting effects.

Case Study 2: Environmental Impact

Another research effort focused on the environmental impact of benzophenones, including BP-4, found traces of these compounds in aquatic environments due to runoff from personal care products. The study highlighted the need for regulatory measures to limit the release of such compounds into ecosystems.

Propriétés

IUPAC Name |

(4-tert-butylphenyl)-(4-ethylsulfanylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22OS/c1-5-21-17-12-8-15(9-13-17)18(20)14-6-10-16(11-7-14)19(2,3)4/h6-13H,5H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPOVSHKYDYEMHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.